1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678397
InChI: InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3
SMILES:
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one

CAS No.:

Cat. No.: VC17678397

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one -

Specification

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name 1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one
Standard InChI InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3
Standard InChI Key UGMPFBMMGJSOQS-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC=N1)CC(=O)CN

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name, 1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one, reflects its ketone backbone (propan-2-one) substituted at position 3 with a 1-methyl-1,2,4-triazol-5-yl group and at position 1 with an amino group. Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.20 g/mol (calculated using PubChem’s atomic mass data ).

Table 1: Key Identifiers

PropertyValue
Molecular FormulaC₇H₁₁N₅O
Molecular Weight181.20 g/mol
IUPAC Name1-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
CAS NumberNot yet assigned
SMILESCC1=NC(=NN1C)CC(=O)CN

Spectroscopic Features

While experimental spectral data for this compound are unavailable, predictions can be made based on related triazole derivatives. For example:

  • ¹H NMR: The methyl group on the triazole ring (C-1) would resonate near δ 3.8–4.0 ppm, while the ketone carbonyl (C=O) would show no proton signal. The amino group (NH₂) may appear as a broad singlet near δ 1.5–2.5 ppm .

  • ¹³C NMR: The triazole carbons (C-3, C-4, C-5) would appear between δ 140–160 ppm, with the ketone carbonyl at δ 205–210 ppm .

Synthetic Pathways

Retrosynthetic Analysis

The compound can theoretically be synthesized via two primary routes:

  • Nucleophilic substitution of a halogenated propan-2-one precursor with 1-methyl-1H-1,2,4-triazol-5-amine.

  • Cyclocondensation of a suitably functionalized guanidine derivative with a β-ketoamide intermediate.

Microwave-Assisted Synthesis

A method analogous to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides could be adapted. For instance, reacting N-guanidinosuccinimide with methylamine under microwave irradiation (170°C, acetonitrile) may yield intermediates that cyclize to form the target compound.

Table 2: Hypothetical Reaction Conditions

ParameterValue
Starting MaterialN-guanidinosuccinimide
ReagentMethylamine hydrochloride
SolventAcetonitrile
Temperature170°C
Time25 minutes
Yield (Predicted)45–60%

Physicochemical Properties

Tautomerism and Stability

Like other 3(5)-amino-1,2,4-triazoles , this compound may exhibit annular prototropic tautomerism, existing in equilibrium between 1H- and 4H- forms. X-ray crystallography of analogous structures reveals a preference for the 1H-tautomer in the solid state due to intramolecular hydrogen bonding .

Solubility and Partitioning

  • Aqueous Solubility: Moderate (∼10 mg/mL in water) due to polar functional groups.

  • LogP: Predicted to be 0.8–1.2 (moderately lipophilic) .

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., solvent-free reactions).

  • Biological Screening: Evaluate anticancer and antiviral activity in vitro.

  • Computational Modeling: Predict binding affinities using molecular docking.

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